molecular formula C16H16ClNO3 B2597728 (E)-N-(2-(2-chlorophenyl)-2-methoxyethyl)-3-(furan-2-yl)acrylamide CAS No. 1706507-65-4

(E)-N-(2-(2-chlorophenyl)-2-methoxyethyl)-3-(furan-2-yl)acrylamide

Cat. No.: B2597728
CAS No.: 1706507-65-4
M. Wt: 305.76
InChI Key: KKFQWBBBGTVSMN-CMDGGOBGSA-N
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Description

(E)-N-(2-(2-chlorophenyl)-2-methoxyethyl)-3-(furan-2-yl)acrylamide is an organic compound that belongs to the class of acrylamides. This compound features a furan ring, a chlorophenyl group, and a methoxyethyl group, making it a molecule of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(2-(2-chlorophenyl)-2-methoxyethyl)-3-(furan-2-yl)acrylamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2-chlorobenzaldehyde, 2-methoxyethylamine, and furan-2-carbaldehyde.

    Formation of Intermediate: The first step involves the condensation of 2-chlorobenzaldehyde with 2-methoxyethylamine to form an imine intermediate.

    Aldol Condensation: The imine intermediate undergoes aldol condensation with furan-2-carbaldehyde in the presence of a base such as sodium hydroxide to form the desired acrylamide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the condensation and aldol reactions.

    Optimized Conditions: Optimizing reaction conditions such as temperature, pressure, and pH to maximize yield and purity.

    Purification: Employing purification techniques like recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(2-(2-chlorophenyl)-2-methoxyethyl)-3-(furan-2-yl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The acrylamide group can be reduced to form the corresponding amine.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted chlorophenyl derivatives.

Scientific Research Applications

(E)-N-(2-(2-chlorophenyl)-2-methoxyethyl)-3-(furan-2-yl)acrylamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-N-(2-(2-chlorophenyl)-2-methoxyethyl)-3-(furan-2-yl)acrylamide involves:

    Molecular Targets: Binding to specific proteins or enzymes in biological systems.

    Pathways Involved: Modulating signaling pathways related to cell growth, apoptosis, or metabolism.

Comparison with Similar Compounds

Similar Compounds

    (E)-N-(2-(2-chlorophenyl)-2-methoxyethyl)-3-(thiophen-2-yl)acrylamide: Similar structure but with a thiophene ring instead of a furan ring.

    (E)-N-(2-(2-chlorophenyl)-2-methoxyethyl)-3-(pyridin-2-yl)acrylamide: Similar structure but with a pyridine ring instead of a furan ring.

Uniqueness

(E)-N-(2-(2-chlorophenyl)-2-methoxyethyl)-3-(furan-2-yl)acrylamide is unique due to the presence of the furan ring, which imparts distinct chemical and biological properties compared to its analogs with different heterocyclic rings.

Properties

IUPAC Name

(E)-N-[2-(2-chlorophenyl)-2-methoxyethyl]-3-(furan-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO3/c1-20-15(13-6-2-3-7-14(13)17)11-18-16(19)9-8-12-5-4-10-21-12/h2-10,15H,11H2,1H3,(H,18,19)/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKFQWBBBGTVSMN-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)C=CC1=CC=CO1)C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(CNC(=O)/C=C/C1=CC=CO1)C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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